molecular formula C8H5Cl2FO2 B1446299 3,4-Dichloro-5-fluorophenylacetic acid CAS No. 1803728-35-9

3,4-Dichloro-5-fluorophenylacetic acid

Cat. No.: B1446299
CAS No.: 1803728-35-9
M. Wt: 223.02 g/mol
InChI Key: NRAONLLUHYBJDF-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

3,4-Dichloro-5-fluorophenylacetic acid and its derivatives have been extensively studied for their synthesis and potential biological activities. Karthikeyan et al. (2008) synthesized a series of arylidenetriazolothiazolidinones using this compound as a precursor. These compounds exhibited significant anti-inflammatory and antimicrobial activities, particularly those bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety, demonstrating excellent activity against all tested microbial strains at low concentrations (Karthikeyan & Holla, 2008).

Chromatographic Selectivity and Analysis

Chasse et al. (2007) focused on the chromatographic analysis of positional isomers of fluorophenylacetic acid, including 4-fluorophenylacetic acid, which is structurally related to this compound. Their research aimed to control and analyze the purity of these compounds in pharmaceutical applications, highlighting the importance of understanding the chromatographic behavior and selectivity for ensuring the quality of synthetic products (Chasse, Wenslow, & Bereznitski, 2007).

Antimicrobial Studies

Another study by Karthikeyan et al. (2008) synthesized 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities. Specific compounds demonstrated very good antimicrobial activity, indicating the potential of this compound derivatives as effective antimicrobial agents (Karthikeyan et al., 2008).

Comparative Studies on Reactivity and Acidity

A detailed comparative study by Srivastava et al. (2015) on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives related to this compound, revealed insights into their structural properties and potential applications in various fields such as pharmaceuticals and agrochemistry. This research emphasizes the importance of understanding the fundamental chemical properties of such compounds for their application in drug design and other areas (Srivastava et al., 2015).

Electrocatalytic Oxidation and Analytical Applications

Wang et al. (2001) explored the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a glassy carbon electrode modified with single-wall carbon nanotubes, showcasing the potential of advanced materials in enhancing the analytical applications of phenylacetic acid derivatives. This study points to the broader utility of this compound and its derivatives in electrochemical sensing and analysis, further expanding its application scope in scientific research (Wang et al., 2001).

Properties

IUPAC Name

2-(3,4-dichloro-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAONLLUHYBJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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